Array ( [bid] => 2925141 ) Buy N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide | 2034589-53-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide

Catalog No.
S3213567
CAS No.
2034589-53-0
M.F
C17H19N3O2
M. Wt
297.358
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)...

CAS Number

2034589-53-0

Product Name

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.358

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22)

InChI Key

UHRSLVCJVKWAJZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3

solubility

not available
  • Kinase Inhibition

    The pyrimidine ring structure is a common feature in many kinase inhibitors []. Further research could explore if N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide shows inhibitory activity against specific kinases.

  • Antimicrobial Activity

    The presence of the amide and the heterocyclic rings suggest potential for antimicrobial activity. Studies could investigate if the compound is effective against bacteria, fungi, or other microbes.

  • Ligand Design

    The molecule could be a useful scaffold for the development of new ligands targeting various biological receptors. Modifying different parts of the structure could lead to compounds with specific binding properties.

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrimidine ring. The molecular formula of this compound is C₁₄H₁₈N₄O, which indicates the presence of nitrogen and oxygen atoms that contribute to its potential biological activity. The structural arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of amides and heterocyclic compounds. Common reactions include:

  • Nucleophilic substitution: The nitrogen atom in the amide group can be substituted by nucleophiles under appropriate conditions.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization reactions: The presence of the cyclopropyl group may facilitate cyclization under specific conditions, leading to novel derivatives.

These reactions are influenced by the specific functional groups present in the compound, which dictate its reactivity profile .

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Initial studies suggest that it may influence pathways involved in cell signaling and metabolic processes. Its structural features allow it to interact effectively with molecular targets, potentially modulating their activity. Research indicates that compounds with similar structures often show promise in therapeutic applications, particularly in oncology and neurology.

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide typically involves several multi-step reactions. A general synthetic route may include:

  • Formation of the pyrimidine ring: Starting from appropriate precursors, the cyclopropyl group is introduced into the pyrimidine structure.
  • Amidation reaction: The resulting pyrimidine derivative is then reacted with 2-methylbenzoyl chloride or a similar reagent to form the amide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yields and purity.

Careful control of reaction conditions is essential to achieve optimal results .

This compound has potential applications in various fields, particularly in medicinal chemistry. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases, especially those involving enzyme inhibition or receptor modulation. Furthermore, it may serve as a valuable intermediate in synthesizing other biologically active compounds.

Interaction studies involving N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide focus on its binding affinity and specificity towards various biological targets. Initial findings suggest that it may interact with enzymes involved in metabolic pathways or receptors linked to cell signaling. These studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamideC₁₇H₂₀N₄OContains a pyrrole moiety; potential applications in oncology
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamideC₁₇H₂₂N₄O₂Features an ethoxy group; increased solubility and reactivity
N-cyclopropyl-2-fluoro-4-hydroxy-6-methylbenzamideC₁₁H₁₂FNO₂Fluorinated derivative; potential for enhanced biological activity

These compounds highlight the uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide due to its specific functional groups and structural arrangement, which may confer distinct biological properties and applications compared to its analogs .

XLogP3

1.4

Dates

Last modified: 08-18-2023

Explore Compound Types